molecular formula C22H28N2O3S B2701671 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005300-88-8

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2701671
CAS No.: 1005300-88-8
M. Wt: 400.54
InChI Key: HALWCZUIQXUFSC-UHFFFAOYSA-N
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Description

The compound 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) group at position 1 and a 2,4,6-trimethylbenzenesulfonamide moiety at position 5. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and anti-inflammatory targets .

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-8-9-19(13-20(18)24)23-28(26,27)21-16(4)11-15(3)12-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALWCZUIQXUFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via acylation, using reagents such as isobutyryl chloride and a base like triethylamine. Finally, the trimethylbenzenesulfonamide moiety is attached through a sulfonylation reaction, employing reagents like trimethylbenzenesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzene ring or the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzene or tetrahydroquinoline derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

3,4-Dimethyl-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (CAS 1005300-84-4)
  • Structural Differences: The benzene ring in this analog is substituted with 3,4-dimethyl groups instead of 2,4,6-trimethyl.
  • Molecular Formula : C21H26N2O3S (MW: 386.51 g/mol) .
  • Implications : The reduced symmetry of the 3,4-dimethyl substitution may limit crystallinity compared to the 2,4,6-trimethyl variant.
Target Compound vs. 3,4-Dimethyl Analog
Property Target Compound 3,4-Dimethyl Analog
Substituent Positions 2,4,6-Trimethyl on benzene 3,4-Dimethyl on benzene
Molecular Weight ~386.51 g/mol (estimated) 386.51 g/mol
Functional Group Sulfonamide Sulfonamide
Potential Applications Enhanced symmetry for crystallization Asymmetric substitution for specificity

Benzamide Derivatives

2,3-Dimethoxy-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide (ChemDiv G511-0318)
  • Structural Differences : Replaces the sulfonamide group with a benzamide moiety and introduces 2,3-dimethoxy substituents on the benzene ring.
  • Functional Group Impact: The benzamide group lacks the acidic proton present in sulfonamides, which may reduce solubility in aqueous environments.
  • Applications: Screened for kinase inhibition or GPCR modulation due to the tetrahydroquinoline scaffold .
Target Compound vs. Benzamide Analog
Property Target Compound Benzamide Analog
Functional Group Sulfonamide Benzamide
Substituents 2,4,6-Trimethyl 2,3-Dimethoxy
Solubility Higher (due to sulfonamide) Lower (lipophilic methoxy groups)
Pharmacokinetics Potential renal excretion Enhanced tissue penetration

Tetrahydroquinoline Derivatives with Heterocyclic Modifications

1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-one
  • Structural Differences: Incorporates a nitro group, phenyloxazole, and pyrrolidinone instead of sulfonamide and methyl groups.
  • Conformational Impact : The nitro group and oxazole ring introduce significant steric bulk, with torsion angles between heterocycles reaching 47.0–56.4° .

Data Tables

Table 1: Key Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2,4,6-Trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (Target) C21H26N2O3S ~386.51 Symmetric methyl groups, sulfonamide
3,4-Dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide C21H26N2O3S 386.51 Asymmetric methyl groups
2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide C22H25N3O3 ~391.46 Methoxy groups, benzamide

Table 2: Crystallographic Comparison (from )

Compound Feature Target Compound (Inferred) 4-Nitrophenyl Oxazole Derivative
Key Torsion Angles N/A 47.0–56.4° (oxazole vs. phenyl)
Hydrogen-Bonding Motifs Potential sulfonyl-O interactions R44(20) ring motifs
Space Group N/A P1

Biological Activity

2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
  • Molecular Formula : C22H28N2O3S

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Key areas of investigation include:

  • Anticancer Activity : Studies have demonstrated that related benzenesulfonamide derivatives exhibit significant cytotoxic effects against glioblastoma (GBM) cells. For instance, one derivative showed a 78% inhibition of cell growth at a concentration of 100 µM compared to cisplatin's 90% inhibition . This suggests potential applications in cancer therapy.
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. The presence of the sulfonamide group in this compound implies potential use as an antimicrobial agent.

Anticancer Activity

A study focused on the anticancer properties of sulfonamide derivatives highlighted the effectiveness of various compounds against GBM cells. The compound AL106 (a benzenesulfonamide derivative) was particularly noted for its ability to induce significant cell death in U87 glioblastoma cells while showing minimal cytotoxicity in non-cancerous cells .

CompoundCell TypeGrowth Inhibition (%) at 10 µM
AL106U87~40%
Control (Cisplatin)U8790%
AL106MEF<10%

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the biological activity of this compound. Theoretical evaluations using models such as ADME/PK and SwissADME have suggested favorable absorption and distribution characteristics for related compounds .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with receptor tyrosine kinases may play a crucial role in its anticancer activity .

Q & A

Q. What statistical models are appropriate for dose-response studies with high variability?

  • Recommendations :
  • Use nonlinear mixed-effects modeling (NLMEM) to account for inter-experiment variability.
  • Apply bootstrapping to estimate confidence intervals for EC50_{50}/IC50_{50} values .

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